9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)-
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Overview
Description
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . Another approach involves the use of aryl aldehydes with phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or ytterbium triflate can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the xanthone scaffold, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core .
Scientific Research Applications
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements, leading to increased expression of detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyxanthone: Another xanthone derivative with similar antioxidant properties.
α-Mangostin: A natural xanthone with potent anti-inflammatory effects.
γ-Mangostin: Known for its antioxidant and anti-cancer activities.
Uniqueness
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives .
Biological Activity
9H-Xanthen-9-one derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)- is a specific derivative that exhibits promising biological effects. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C15H18ClN2O2
- Molecular Weight: 292.77 g/mol
The structure consists of a xanthenone core with an attached propylamino group that enhances its solubility and biological activity.
Anticancer Activity
Research indicates that xanthone derivatives can exhibit significant anticancer properties. A study demonstrated that certain xanthone compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of protein kinases. For example, derivatives similar to 9H-xanthen-9-one showed G1-phase cell cycle arrest in p53-positive cancer cells, indicating a potential pathway for therapeutic intervention .
Table 1: Anticancer Activity of Xanthone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9H-Xanthen-9-one | HCT116 p53 +/+ | 10 | Induction of apoptosis and cell cycle arrest |
9H-Xanthen-9-one | HCT116 p53 -/- | >50 | No significant effect |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthenone derivatives are particularly noteworthy. A recent study highlighted that the compound inhibits pro-inflammatory mediators such as IL-6 and PGE2 in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of 9H-Xanthen-9-one
Concentration (µM) | IL-6 Inhibition (%) | PGE2 Inhibition (%) |
---|---|---|
5 | 25 | 30 |
10 | 45 | 50 |
25 | 60 | 70 |
Antimicrobial Activity
Xanthone derivatives have also shown significant antimicrobial activity. One study reported that specific derivatives exhibited strong antifungal activity against resistant strains of Candida albicans. The mechanism involves inhibition of topoisomerase II, which is crucial for fungal DNA replication .
Table 3: Antimicrobial Activity Against Candida albicans
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antifungal |
Compound B | 16 | Antifungal |
9H-Xanthen-9-one | >32 | No significant effect |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancerous cells compared to normal cells. This suggests potential therapeutic applications for targeted cancer treatments.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis. The findings support its potential application in chronic inflammatory conditions.
Properties
CAS No. |
127001-50-7 |
---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[[(2R)-1-hydroxybutan-2-yl]amino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
STFQIZOMWCVSPC-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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